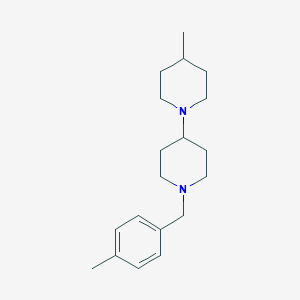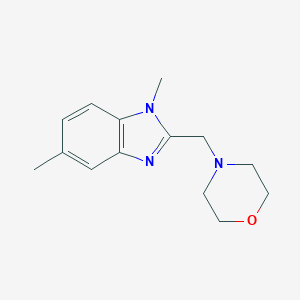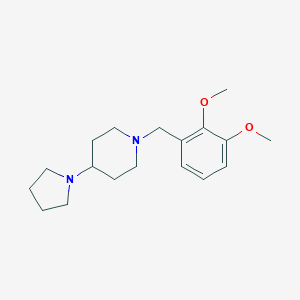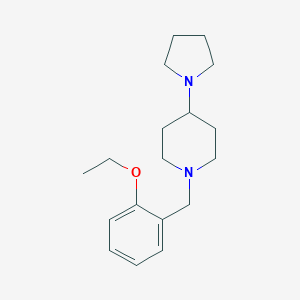![molecular formula C17H26N2O2 B247028 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B247028.png)
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopropylmethyl group, a propyl group, and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-methoxybenzoic acid with a suitable amine, such as cyclopropylmethylamine and propylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(cyclopropylmethyl)(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- 3-[(cyclopropylmethyl)(propyl)amino]-N-(4-methoxyphenyl)propanamide
- 3-[(cyclopropylmethyl)(propyl)amino]-N-(2-methoxyphenyl)propanamide
Uniqueness
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[cyclopropylmethyl(propyl)amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-10-19(13-14-7-8-14)11-9-17(20)18-15-5-4-6-16(12-15)21-2/h4-6,12,14H,3,7-11,13H2,1-2H3,(H,18,20) |
InChI Key |
SJFXQAKUIFCGIT-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)OC)CC2CC2 |
Canonical SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)OC)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

